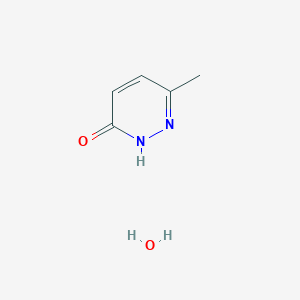

6-Methylpyridazin-3-ol hydrate

Description

Properties

IUPAC Name |

3-methyl-1H-pyridazin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIVSCHNBCFVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379140 | |

| Record name | 6-Methylpyridazin-3(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-82-0 | |

| Record name | 6-Methylpyridazin-3(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 6-Methylpyridazin-3-ol hydrate

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylpyridazin-3-ol Hydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound (CAS No. 7143-82-0), a pivotal heterocyclic intermediate.[1][2] The pyridazinone core is a well-established "privileged structure" in medicinal chemistry, serving as a foundational scaffold for a diverse range of biologically active compounds, including those with cardiovascular, anti-inflammatory, and antimicrobial properties.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical synthesis from common starting materials and the rigorous analytical techniques required to verify its structure, purity, and hydration state. We delve into the causality behind experimental choices and present a self-validating workflow where synthesis and characterization are intrinsically linked.

Introduction and Strategic Importance

6-Methylpyridazin-3-ol exists in a tautomeric equilibrium with its more stable keto form, 6-methyl-3(2H)-pyridazinone.[5][6] Its hydrate form (C₅H₈N₂O₂) is the common commercial and laboratory-isolated product. The strategic importance of this molecule lies in its versatile reactivity, which allows for functionalization at various positions on the pyridazinone ring.[5] This adaptability makes it a valuable building block for creating extensive libraries of derivatives for high-throughput screening in drug discovery and for developing new agrochemicals.[4][5]

The most direct and industrially scalable synthetic approach involves the cyclocondensation of a γ-keto acid with a hydrazine source, a classic and reliable method for forming the pyridazinone ring system.[7]

Tautomerism of the Core Structure

The functionality of the 6-methylpyridazinone core is defined by its keto-enol tautomerism. Understanding this equilibrium is crucial for predicting its reactivity and interpreting spectral data.

Caption: Tautomeric equilibrium between the keto and enol forms.

Synthesis of this compound

The synthesis hinges on the reaction between levulinic acid (4-oxopentanoic acid) and hydrazine hydrate. This reaction is a robust and high-yielding pathway to the desired heterocyclic core.

Underlying Mechanism and Rationale

The reaction proceeds via a two-step mechanism:

-

Hydrazone Formation: The more reactive ketone carbonyl of levulinic acid is first attacked by the nucleophilic hydrazine to form a hydrazone intermediate.

-

Intramolecular Cyclization (Acyl Substitution): The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This is followed by dehydration to form the stable six-membered pyridazinone ring.

Causality of Experimental Choices:

-

Reactants: Levulinic acid is an ideal starting material as it is a bio-renewable platform chemical derived from the dehydration of hexose sugars.[8][9] Hydrazine hydrate is the simplest and most common hydrazine source.

-

Solvent: Ethanol is selected as the reaction solvent because it effectively dissolves both reactants while being relatively non-reactive. Its boiling point allows for sufficient thermal energy to overcome the activation barrier of the cyclization and dehydration steps.

-

Reflux Conditions: Heating the reaction mixture to reflux is critical. It accelerates the rate of both the initial hydrazone formation and the subsequent intramolecular cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.[4]

Detailed Experimental Protocol

Materials:

-

Levulinic acid (C₅H₈O₃)

-

Hydrazine hydrate (N₂H₄·H₂O), 80% solution or similar

-

Ethanol (C₂H₅OH), absolute

-

Standard glassware for reflux (round-bottom flask, condenser)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Ice-water bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (e.g., 11.6 g, 0.1 mol) in absolute ethanol (100 mL).

-

Hydrazine Addition: While stirring, cautiously add hydrazine hydrate (e.g., 6.25 mL of 80% solution, ~0.1 mol) dropwise to the solution at room temperature. Note: The reaction is exothermic; a slow addition rate is recommended.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain the reflux with continuous stirring for approximately 4 hours.[4] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to facilitate the precipitation of the product.[4]

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the collected solid under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The final product is this compound.

Comprehensive Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and hydration state of the synthesized product. This process forms a self-validating system where the data from each analysis must be consistent with the target structure.

Caption: Integrated workflow for synthesis and characterization.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the molecular structure. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.8 | Singlet, broad | 1H | NH | The acidic proton on the nitrogen of the pyridazinone ring. Broadness is due to exchange.[4] |

| ~7.05 | Doublet | 1H | C4-H | Olefinic proton adjacent to the methyl-bearing carbon, deshielded by the ring system. |

| ~6.80 | Doublet | 1H | C5-H | Olefinic proton adjacent to the carbonyl group, coupled to the C4-H.[4] |

| ~3.5 | Singlet, broad | 2H | H₂O | Signal from the water of hydration, often broad and its position can vary. |

| ~2.20 | Singlet | 3H | CH₃ | Protons of the methyl group attached to the pyridazinone ring.[4] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Expected ¹³C NMR Resonances (100 MHz, DMSO-d₆):

| Approximate Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160 | C =O | Carbonyl carbon, highly deshielded. |

| ~145 | C 6-CH₃ | Quaternary carbon attached to the methyl group. |

| ~135 | C 4-H | Olefinic carbon. |

| ~125 | C 5-H | Olefinic carbon. |

| ~20 | C H₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The hydrate form will exhibit characteristic bands for the O-H, N-H, and C=O groups.

Key IR Absorption Bands (KBr Pellet or ATR):

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H (water) | Stretching |

| 3200 - 3100 | Medium, Broad | N-H | Stretching |

| ~1660 | Strong | C=O (amide) | Stretching |

| ~1600 | Medium | C=C | Stretching |

| ~1450 | Medium | C-H | Bending (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed.

-

Expected Molecular Ion: For the anhydrous molecule (C₅H₆N₂O, MW = 110.11), the expected peak in positive ion mode would be the protonated molecule [M+H]⁺ at m/z ≈ 111.12.[6][10] The water of hydration is typically lost during the ionization process.

Physical and Thermal Analysis

Melting Point (m.p.)

The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound. The literature value for the anhydrous form can be compared, though the hydrate will have a different melting behavior, often involving dehydration first.

Thermal Analysis (DSC/TGA)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for confirming the presence and stoichiometry of the water of hydration.

-

TGA: A TGA thermogram would show a distinct weight loss step corresponding to the loss of one water molecule per molecule of the compound. The theoretical weight loss for one mole of water from C₅H₈N₂O₂ (MW = 128.13) is approximately 14.05%.[2]

-

DSC: The DSC thermogram would show an endothermic event (a peak) corresponding to the energy absorbed to drive off the water of hydration, followed by another endotherm at the melting point of the now-anhydrous compound.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via the cyclocondensation of levulinic acid and hydrazine hydrate. The rationale behind the chosen experimental conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been outlined, forming a robust, self-validating workflow. The successful execution of these characterization methods—NMR, IR, MS, and thermal analysis—is paramount to confirming the structural integrity, purity, and hydration state of this valuable chemical intermediate, ensuring its suitability for downstream applications in pharmaceutical and chemical research.

References

- 1. allbiopharm.com [allbiopharm.com]

- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. nbinno.com [nbinno.com]

- 9. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]

- 10. 6-METHYLPYRIDAZIN-3-OL [chemicalbook.com]

An In-depth Technical Guide to 6-Methylpyridazin-3-ol Hydrate: Properties, Characterization, and Handling

This guide provides a comprehensive overview of the physical and chemical properties of 6-Methylpyridazin-3-ol hydrate, a key heterocyclic building block in medicinal chemistry and drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding and practical, field-proven insights into the characterization and handling of this compound.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Methylpyridazin-3-ol, as a functionalized derivative, serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its hydrate form introduces specific considerations regarding stability, solubility, and solid-state properties that are critical for consistent and reproducible research and development. This document aims to be a definitive resource on the physicochemical characteristics of this compound.

Molecular Structure and Properties

6-Methylpyridazin-3-ol exists in tautomeric equilibrium with its keto form, 6-methylpyridazin-3(2H)-one. The presence of water in the hydrate form can influence this equilibrium and the overall crystal packing.

Diagram 1: Tautomeric Forms of 6-Methylpyridazin-3-ol

Caption: Tautomeric equilibrium between the enol and keto forms of the core molecule.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7143-82-0 | --INVALID-LINK-- |

| Molecular Formula | C₅H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 128.13 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage | 2-8 °C | --INVALID-LINK-- |

Solubility Profile

The solubility of a drug discovery intermediate is a critical parameter influencing reaction kinetics, purification, and formulation. While specific quantitative solubility data for this compound is not extensively reported in public literature, a qualitative profile can be inferred from the behavior of structurally similar pyridazinones.[1][2][3]

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale and Field Insights |

| Water | Sparingly soluble to soluble | The presence of the hydroxyl group and nitrogen atoms suggests potential for hydrogen bonding with water. The hydrate form itself indicates some degree of water compatibility. |

| Methanol, Ethanol | Soluble | Polar protic solvents are generally effective for dissolving polar heterocyclic compounds. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including pyridazinones.[3] |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a good solvent for polar organic compounds. |

| Dichloromethane (DCM), Chloroform | Slightly soluble | The polarity of the molecule may limit its solubility in less polar halogenated solvents. |

| Toluene, Hexanes | Insoluble | The polar nature of the compound makes it unlikely to dissolve in non-polar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

Diagram 2: Workflow for Isothermal Shake-Flask Solubility Measurement

Caption: Step-by-step process for determining experimental solubility.

Thermal Properties

Thermal analysis is essential for understanding the stability of the hydrate, identifying phase transitions, and determining its melting point. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for these investigations.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram is expected to show an endothermic event corresponding to the loss of water of hydration, followed by another endotherm at the melting point of the anhydrous form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for the hydrate will show a distinct mass loss step corresponding to the dehydration process. The temperature range of this mass loss provides information on the thermal stability of the hydrate.

Experimental Protocol for Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an appropriate DSC or TGA pan.[6]

-

Instrument Setup: Place the sample in the instrument and purge with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).

-

Data Analysis: Analyze the resulting DSC and TGA curves to identify thermal events such as dehydration, melting, and decomposition.

Diagram 3: Interpreting Thermal Analysis Data for a Hydrate

Caption: Idealized DSC and TGA curves for a hydrated compound.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.2 - 2.5 | Singlet |

| Pyridazine Ring Protons | ~6.8 - 7.5 | Doublets or Multiplets |

| Hydroxyl (OH) / Amine (NH) | Broad singlet, variable | Singlet (broad) |

| Water of Hydration | Broad singlet, variable | Singlet (broad) |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H stretch (from both the hydroxyl group and water), N-H stretch (from the tautomeric form), C=O stretch (from the tautomeric form), and C=C/C=N stretches of the pyridazine ring.[8]

Reactivity and Stability

This compound is expected to be stable under normal laboratory conditions. However, it is important to consider the following:

-

Dehydration: The hydrate may lose its water of crystallization upon heating or storage under vacuum. This can affect its physical properties.

-

Tautomerism: The tautomeric equilibrium can be influenced by the solvent and pH.

-

Reactivity: The hydroxyl group can undergo typical reactions such as etherification and esterification. The pyridazine ring can participate in various organic transformations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar pyridazinone compounds should be followed.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Diagram 4: Safe Handling Workflow

Caption: A logical workflow for the safe handling of pyridazinone derivatives.

Conclusion

This compound is a valuable building block in pharmaceutical research. A thorough understanding of its physical and chemical properties is paramount for its effective use. This guide has provided a detailed overview of its structure, solubility, thermal properties, and spectroscopic characteristics, along with practical protocols for its characterization and safe handling. While some experimental data for the hydrate form is limited in the public domain, the information presented here, based on data for closely related compounds and established analytical principles, serves as a strong foundation for researchers working with this important intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.fr [fishersci.fr]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-Methylpyridazin-3-ol Hydrate

Abstract: The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects[1][2]. 6-Methylpyridazin-3-ol hydrate (CAS: 13327-27-0), a simple derivative of this core, is noted as a key intermediate in the synthesis of complex pharmaceuticals, particularly for neurological disorders and as potential histamine-3 receptor modulators[3][4]. However, its intrinsic biological mechanism of action is not extensively documented in peer-reviewed literature. This guide, therefore, presents a comprehensive, scientifically-grounded framework for the systematic in vitro investigation of this compound. We will proceed from broad phenotypic screening to specific target engagement and pathway analysis, using the well-established anti-inflammatory activity of related pyridazinone compounds as our primary working hypothesis[5][6][7].

Part 1: Foundational Analysis & Hypothesis Generation

The Pyridazinone Core: A Privileged Scaffold

The pyridazin-3(2H)-one ring system exists in a keto-enol tautomerism, with the oxo-form being more stable[2]. This structure is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. Literature on substituted pyridazinones reveals a strong precedent for several mechanisms of action:

-

Anti-inflammatory: Numerous pyridazinone derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for prostaglandin synthesis[5][6][7][8].

-

Cardiovascular: Vasodilatory effects are common, often attributed to phosphodiesterase III (PDE3) inhibition or modulation of intracellular calcium and nitric oxide (NO) pathways[1][9].

-

Oncology: Various derivatives have been developed as inhibitors of critical cancer targets like PARP, DHFR, and B-RAF[1].

Given the structural simplicity of 6-Methylpyridazin-3-ol, its most probable intrinsic activity aligns with the most common and potent activity of the scaffold: anti-inflammatory action via COX enzyme inhibition . This serves as our primary hypothesis.

Proposed Investigational Workflow

A tiered approach is essential to efficiently characterize a novel compound. Our strategy will progress from confirming general cellular effects to identifying a specific molecular target and downstream consequences.

Caption: Tiered workflow for MoA elucidation of this compound.

Part 2: Experimental Protocols & Methodologies

Phase 1: Phenotypic Screening

The initial goal is to determine if the compound has any biological effect at the cellular level within a safe concentration range.

Rationale: Before testing for a specific mechanism, it is critical to establish the concentration range where this compound does not induce cell death. This ensures that any observed anti-inflammatory effects are not simply a byproduct of toxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which correlates with cell viability.

Methodology (MTT Assay):

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove old medium from cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Incubate for 24 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >95% viability is determined as the maximum non-toxic concentration for subsequent experiments.

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide (NO). Measuring NO levels provides a robust and high-throughput method to screen for potential anti-inflammatory activity.

Methodology (Griess Assay for Nitrite):

-

Cell Culture & Treatment: Seed RAW 264.7 cells as in Protocol 2.1.1. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with LPS only (positive control) and untreated cells (negative control). Incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to the supernatant. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Incubate for another 10 minutes.

-

-

Readout: Measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A significant reduction in nitrite levels in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Phase 2: Target Deconvolution & Specificity

If Phase 1 reveals anti-inflammatory properties, the next step is to investigate our primary hypothesis: direct inhibition of COX enzymes.

Rationale: This is the most direct test of our hypothesis. Commercially available kits allow for the precise measurement of prostaglandin production by isolated human recombinant COX-1 and COX-2 enzymes. Comparing the inhibitory activity against both isoforms determines the compound's potency and selectivity. Celecoxib, a known selective COX-2 inhibitor, should be used as a positive control[5][6].

Methodology (Fluorometric Assay):

-

Reagents: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). Reagents typically include assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

-

Reaction Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Addition: Add various concentrations of this compound or a control inhibitor (Celecoxib). Incubate for 15 minutes at 37°C to allow for binding.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Readout: The kit's probe will react with Prostaglandin G₂, the initial product of the COX reaction, to generate a fluorescent signal. Read the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).

-

Analysis: Calculate the rate of the reaction for each concentration. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

| Compound | Predicted IC₅₀ (COX-1) | Predicted IC₅₀ (COX-2) | Predicted Selectivity Index |

| 6-Methylpyridazin-3-ol | > 50 µM | 1 - 10 µM | > 5 |

| Celecoxib (Control) | ~15 µM | ~0.35 µM | ~40 |

| Indomethacin (Control) | ~0.2 µM | ~0.4 µM | ~0.5 |

| Table 1: Hypothetical data table for COX inhibition assays, based on activities of related pyridazinones. A higher selectivity index indicates greater selectivity for COX-2.[6][10] |

Rationale: Confirming that the compound reduces the production of key inflammatory mediators in a cellular context validates the findings from the enzymatic assay. Prostaglandin E2 (PGE₂) is a direct product of the COX-2 pathway, while TNF-α and IL-6 are pro-inflammatory cytokines whose expression is often coupled to this pathway.

Methodology (ELISA):

-

Experiment Setup: Use the supernatant collected from the experiment described in Protocol 2.1.2 (LPS-stimulated RAW 264.7 cells treated with the compound).

-

ELISA: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE₂, TNF-α, and IL-6.

-

Procedure: Follow the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated 96-well plates, followed by incubation with detection antibodies and a substrate that produces a colorimetric signal.

-

Readout: Measure the absorbance using a microplate reader at the wavelength specified by the kit.

-

Analysis: Calculate the concentration of each mediator based on a standard curve. A dose-dependent decrease in PGE₂, TNF-α, and IL-6 production would strongly support a COX-2 inhibitory mechanism[6][8].

Part 3: Signaling Pathway Validation

The NF-κB Signaling Pathway

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. LPS activates this pathway, leading to the transcription of inflammatory genes, including COX-2, TNF-α, and IL-6. Investigating the effect of this compound on NF-κB activation can clarify if the compound acts upstream of COX-2 expression or solely on enzyme activity.

Caption: The NF-κB pathway and the hypothesized target of 6-Methylpyridazin-3-ol.

Rationale: A key step in NF-κB activation is the phosphorylation of its p65 subunit, which is required for its translocation to the nucleus. Western blotting allows for the direct visualization and quantification of this post-translational modification.

Methodology (Western Blot):

-

Cell Culture & Lysis: Treat RAW 264.7 cells with the compound and/or LPS for a short duration (e.g., 30-60 minutes). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated NF-κB p65 (p-p65).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total NF-κB p65 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Analysis: Quantify band intensity using software like ImageJ. A lack of inhibition of p-p65 by the compound would suggest its mechanism is downstream of NF-κB activation, likely at the level of the COX-2 enzyme itself, thus strengthening our primary hypothesis.

Conclusion & Future Directions

This technical guide outlines a logical and rigorous workflow to transition this compound from a compound of unknown function to one with a well-characterized in vitro mechanism of action. By starting with broad cellular assays and progressively narrowing the focus to specific enzyme targets and signaling pathways, this framework ensures a high degree of scientific validity.

Based on the extensive literature for the pyridazinone scaffold, the primary hypothesis is that this compound will exhibit anti-inflammatory properties through the selective inhibition of the COX-2 enzyme. The successful execution of these protocols will not only validate this hypothesis but also provide the critical data—IC₅₀ values, selectivity index, and effects on cellular mediators—necessary for any further preclinical development.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents [patents.google.com]

- 5. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Methylpyridazin-3-ol Hydrate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth spectroscopic analysis of 6-Methylpyridazin-3-ol hydrate, a heterocyclic compound of interest in pharmaceutical research and development. This document navigates the complexities of its structural characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Acknowledging the critical role of prototropic tautomerism, this guide focuses on the predominant 6-methyl-3(2H)-pyridazinone form, which is favored in common analytical contexts. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, and FT-IR spectra, offering field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic properties of this molecule.

Introduction: The Structural Dichotomy of this compound

This compound (C₅H₈N₂O₂) is a pyridazine derivative with significant potential in medicinal chemistry.[1][2] The structural elucidation of this molecule is not trivial due to the existence of prototropic tautomerism, a dynamic equilibrium between the ol (hydroxy) and one (keto) forms.[3][4] Theoretical and experimental evidence suggests that pyridazinone derivatives predominantly exist in the more stable keto form, 6-methyl-3(2H)-pyridazinone, particularly in the solid state and in polar aprotic solvents like DMSO.[3][5] The presence of a hydrate further influences the spectroscopic signature by introducing water molecules that can engage in hydrogen bonding.[6][7]

This guide will provide a detailed spectroscopic analysis, primarily focusing on the 6-methyl-3(2H)-pyridazinone tautomer, while also discussing the potential spectral contributions of the ol form and the hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[8][9] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

Tautomerism and its Implications in NMR

The position of the tautomeric equilibrium can be significantly influenced by the solvent.[5][10] In aprotic solvents like DMSO-d₆, the pyridazinone form is expected to be the major species observed. In protic solvents, the equilibrium may shift, potentially leading to the observation of both tautomers or a time-averaged spectrum. This guide will focus on the spectra obtained in DMSO-d₆, a common solvent for this class of compounds.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[11]

Interpretation of the ¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum of 6-methyl-3(2H)-pyridazinone in DMSO-d₆ is expected to exhibit the following signals:

-

NH Proton: A broad singlet in the downfield region (δ 12-13 ppm). This proton is part of the amide-like functionality in the pyridazinone ring and its chemical shift is sensitive to concentration and temperature due to hydrogen bonding.

-

Ring Protons: Two signals corresponding to the protons on the pyridazine ring. These will likely appear as doublets in the aromatic region (δ 6.5-8.0 ppm) due to coupling with each other. The exact chemical shifts will depend on the electronic environment.

-

Methyl Protons: A sharp singlet in the upfield region (δ 2.0-2.5 ppm), integrating to three protons.

-

Hydrate Protons: A broad signal due to the water of hydration, the chemical shift of which can vary significantly depending on temperature and sample concentration. In DMSO-d₆, this peak often appears around δ 3.3 ppm.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH | 12.0 - 13.0 | Broad Singlet | 1H |

| Ring-H | 6.5 - 8.0 | Doublet | 1H |

| Ring-H | 6.5 - 8.0 | Doublet | 1H |

| CH₃ | 2.0 - 2.5 | Singlet | 3H |

| H₂O (hydrate) | Variable (around 3.3) | Broad Singlet | 2H |

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 or more, depending on concentration.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[11]

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 6-methyl-3(2H)-pyridazinone in DMSO-d₆ will provide five distinct signals for the carbon atoms of the molecule.

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon will be the most downfield, typically in the range of δ 160-170 ppm.

-

Ring Carbons: The remaining three sp² hybridized carbons of the pyridazinone ring will appear in the δ 120-150 ppm region. The carbon attached to the methyl group will be further downfield compared to the other ring carbons.

-

Methyl Carbon (CH₃): The methyl carbon will resonate at the highest field, typically in the δ 15-25 ppm range.

Data Summary: ¹³C NMR

| Carbon Assignment | Reported Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=O | ~160-170 |

| C-CH₃ | ~140-150 |

| Ring-CH | ~125-135 |

| Ring-CH | ~115-125 |

| CH₃ | ~15-25 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For this compound, the IR spectrum is particularly useful for confirming the presence of the carbonyl group of the pyridazinone tautomer and the hydroxyl group of the hydrate.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 6-methyl-3(2H)-pyridazinone hydrate will be characterized by several key absorption bands:[14]

-

O-H Stretching (Hydrate): A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the water of hydration. The broadness is due to hydrogen bonding.

-

N-H Stretching: A moderate to sharp band around 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the pyridazinone ring.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the methyl and ring C-H bonds.

-

C=O Stretching (Carbonyl): A strong, sharp absorption band in the region of 1650-1690 cm⁻¹ is a characteristic feature of the carbonyl group in the pyridazinone ring. This is a key indicator of the predominance of the keto tautomer.

-

C=C and C=N Stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.

-

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands due to various bending and stretching vibrations, which are unique to the molecule.

Data Summary: Key IR Absorptions

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch (Hydrate) | 3200 - 3500 | Broad, Strong |

| N-H Stretch | 3100 - 3300 | Medium |

| C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1650 - 1690 | Strong, Sharp |

| C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

Visualization of Molecular Structure and Tautomerism

To visually represent the concepts discussed, the following diagrams are provided.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. KBr Pellet Method : Shimadzu (Nederland) [shimadzu.nl]

- 14. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Thermogravimetric Analysis of 6-Methylpyridazin-3-ol Hydrate

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 6-Methylpyridazin-3-ol hydrate, a key intermediate in pharmaceutical development.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a detailed examination of the methodology, data interpretation, and the scientific principles underpinning the thermal characterization of this hydrated organic molecule.

Introduction: Understanding the Compound and the Technique

1.1. The Significance of this compound

6-Methylpyridazin-3-ol, in its hydrated form (C₅H₈N₂O₂), is a heterocyclic compound belonging to the pyridazinone family.[1][2] Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The presence of water of hydration within the crystal lattice is a critical attribute, influencing the material's stability, solubility, and bioavailability. Therefore, accurately characterizing and quantifying this hydration is paramount during drug development and for quality control.

1.2. Thermogravimetric Analysis (TGA) as a Characterization Tool

Thermogravimetric analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] For hydrated pharmaceuticals, TGA is indispensable for determining the amount of water or solvent present and for studying the thermal stability of the compound.[5] The resulting data provides insights into dehydration processes, which can occur in one or more steps, and the subsequent thermal decomposition of the anhydrous material.[7][8]

Experimental Protocol: A Self-Validating Methodology

The following protocol is designed to ensure accuracy and reproducibility in the TGA of this compound. The choices within this protocol are grounded in established principles for the thermal analysis of hydrated organic compounds.

2.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. The instrument should be capable of precise temperature and mass measurements.

-

Mass Balance: Verified with certified calibration weights.

-

Temperature: Calibrated using certified standards with known melting points (e.g., indium, tin, zinc).

2.2. Sample Preparation and Loading

-

Sample Mass: 5-10 mg. This mass is sufficient to obtain a clear signal while minimizing thermal gradients within the sample.

-

Crucible: An open aluminum or platinum pan is recommended to allow for the facile escape of evolved water vapor.

-

Loading: The sample should be evenly distributed across the bottom of the pan to ensure uniform heating.

2.3. TGA Experimental Parameters

The selection of experimental parameters is critical for obtaining high-quality data.

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient (e.g., 25 °C) to 300 °C | This range is sufficient to observe the dehydration and the onset of decomposition for many organic compounds. |

| Heating Rate | 10 °C/min | A common heating rate that balances resolution and experimental time. Slower rates can improve the separation of overlapping thermal events.[8] |

| Purge Gas | Nitrogen (N₂) | An inert atmosphere prevents oxidative degradation of the sample. |

| Flow Rate | 50-100 mL/min | Ensures an inert environment and efficient removal of evolved gases from the sample area. |

2.4. Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation: From Mass Loss to Molecular Insight

The primary outputs of a TGA experiment are the thermogravimetric (TG) curve, which plots mass versus temperature, and the derivative thermogravimetric (DTG) curve, which plots the rate of mass loss versus temperature.

3.1. Hypothetical TGA Data for this compound

Based on its molecular formula (C₅H₈N₂O₂), the molecular weight of this compound is 128.13 g/mol .[1][2] The anhydrous form (C₅H₆N₂O) has a molecular weight of 110.11 g/mol .[9] This suggests the presence of one molecule of water of hydration per molecule of the compound.

The theoretical mass loss due to the removal of one water molecule (18.02 g/mol ) can be calculated as:

(18.02 / 128.13) * 100% = 14.06%

3.2. Analysis of the TG and DTG Curves

The TG curve for this compound is expected to show a distinct two-step mass loss profile.

-

Step 1: Dehydration: A mass loss of approximately 14.06% is anticipated at a temperature below 100 °C, corresponding to the loss of the single water molecule.[10] The DTG curve will show a peak in this region, with the peak temperature indicating the point of the fastest mass loss.

-

Step 2: Decomposition: Following dehydration, the anhydrous material will be stable over a certain temperature range before it begins to decompose at a higher temperature. This decomposition will be characterized by a significant and often complex mass loss.

3.3. Dehydration Process Visualization

Caption: The dehydration process of this compound upon heating.

Advanced Considerations and Troubleshooting

-

Overlapping Events: If the dehydration and decomposition temperatures are close, a slower heating rate (e.g., 2-5 °C/min) can improve the resolution of the two events.[8]

-

Atmosphere Effects: Running the experiment in an oxidative atmosphere (e.g., air) would likely lower the decomposition temperature and alter the decomposition pathway.

-

Isothermal Analysis: For studying the kinetics of dehydration, an isothermal TGA experiment can be performed by holding the sample at a temperature just below the dehydration onset.[5][7]

Conclusion

Thermogravimetric analysis is an essential technique for the physicochemical characterization of hydrated active pharmaceutical ingredients like this compound. By following a robust, scientifically-grounded protocol, researchers can obtain accurate and reproducible data on the water content and thermal stability of the compound. This information is critical for ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. improvedpharma.com [improvedpharma.com]

- 6. LWS Protection DDoS - Vérification en cours [6-napse.com]

- 7. ami.theplusagency.com [ami.theplusagency.com]

- 8. skb.skku.edu [skb.skku.edu]

- 9. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Biological Targets of 6-Methylpyridazin-3-ol Hydrate

Foreword

The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Within this esteemed class of heterocycles, 6-Methylpyridazin-3-ol hydrate emerges as a molecule of significant interest for drug discovery and development. Its structural simplicity belies a potential for complex interactions with key biological macromolecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the potential biological targets of this compound. Drawing upon the established pharmacology of the broader pyridazinone class and employing a multi-faceted approach, we will delve into the probable enzymatic targets, outline robust experimental methodologies for target validation, and explore computational strategies for target prediction. The insights and protocols herein are designed to empower researchers to unlock the full therapeutic potential of this promising molecule.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This arrangement allows for tautomerism and provides a versatile framework for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to, cardiovascular, anti-inflammatory, anticancer, and neuroprotective effects. The ability of the pyridazinone ring to interact with a variety of biological targets, such as enzymes, G-protein coupled receptors, ion channels, and nuclear receptors, underscores its significance as a "privileged structure" in medicinal chemistry.[1]

High-Probability Biological Targets of this compound

Based on extensive research into the biological activities of pyridazinone derivatives, three enzyme families emerge as high-probability targets for this compound:

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2]

-

Carbonic Anhydrases (CAs): A family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, with tumor-associated isoforms like CA IX being of particular interest.[3][4]

-

5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5][6]

The following sections will explore the rationale for targeting these enzymes and provide detailed protocols for experimental validation.

Cyclooxygenase-2 (COX-2)

Rationale for Targeting: The inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain.[2] Numerous pyridazinone derivatives have been reported as potent and selective COX-2 inhibitors.[7][8] The structural features of the pyridazinone scaffold are amenable to fitting within the active site of the COX-2 enzyme. Molecular docking studies of various pyridazinone derivatives have revealed favorable binding interactions within the COX-2 active site, often involving key residues like His90.[7][9]

Associated Signaling Pathway: COX-2 is a central enzyme in the arachidonic acid cascade, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2). PGE2, in turn, activates downstream signaling pathways, such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which are implicated in inflammation and cancer progression.[10][11]

Caption: COX-2 Signaling Pathway and Potential Inhibition.

Carbonic Anhydrase (CA) IX

Rationale for Targeting: Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of solid tumors and is associated with tumor hypoxia and acidosis.[3][4][12] Its role in maintaining pH homeostasis in the tumor microenvironment makes it a compelling target for cancer therapy.[13] Sulfonamide-based inhibitors are the most well-known class of CA inhibitors, but non-sulfonamide scaffolds, including pyridazinones, have also been investigated as potent inhibitors of various CA isoforms.[14]

Associated Signaling Pathway: CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[4] It is often upregulated by hypoxia-inducible factor 1α (HIF-1α). By catalyzing the hydration of CO2, CA IX provides bicarbonate ions that are transported into the cell to buffer the intracellular pH, allowing cancer cells to survive and proliferate in an acidic environment.[13]

Caption: CA IX in Tumor Microenvironment.

5-Lipoxygenase (5-LOX)

Rationale for Targeting: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation and have been implicated in the pathogenesis of various inflammatory diseases and cancer.[5][6][15] The inhibition of 5-LOX represents a promising therapeutic strategy. While many known 5-LOX inhibitors have distinct structural features, the diverse chemical space occupied by pyridazinone derivatives makes them plausible candidates for interacting with the active site of this enzyme.

Associated Signaling Pathway: The 5-LOX pathway is another branch of the arachidonic acid cascade. 5-LOX converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 can then be metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which exert pro-inflammatory effects through their respective receptors.[16][17]

Caption: 5-LOX Pathway in Inflammation.

Experimental Protocols for Target Validation

To empirically determine the interaction of this compound with its potential targets, a series of in vitro enzymatic assays are indispensable. The following protocols provide a detailed, step-by-step methodology for assessing the inhibitory activity of the compound against COX-2, Carbonic Anhydrase, and 5-LOX.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from standard colorimetric COX inhibitor screening assays.[18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound

-

Reference inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective)[1]

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

-

Prepare working solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in duplicate:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

-

Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO).

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric substrate.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic or endpoint mode.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the COX-2 selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

-

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of CAs.[1]

Objective: To determine the inhibitory constant (Ki) of this compound for various CA isoforms (e.g., CA II, CA IX).

Materials:

-

Human recombinant CA isoforms (e.g., hCA II, hCA IX)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) (substrate)

-

This compound

-

Reference inhibitor: Acetazolamide[19]

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and acetazolamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

Prepare a working solution of the CA enzyme in the assay buffer.

-

Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in duplicate:

-

Assay Buffer

-

CA enzyme solution

-

-

Add the test compound or reference inhibitor at various concentrations. For control wells, add the vehicle.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the p-NPA solution to all wells.

-

Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Determine the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a fluorometric assay for 5-LOX activity.

Objective: To determine the IC50 of this compound for 5-LOX.

Materials:

-

Human recombinant 5-LOX enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ATP)

-

Arachidonic acid (substrate)

-

Fluorescent probe (e.g., a probe that detects hydroperoxides)

-

This compound

-

Reference inhibitor: Zileuton

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and Zileuton in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

Prepare a working solution of the 5-LOX enzyme in the assay buffer.

-

Prepare a working solution of arachidonic acid and the fluorescent probe in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the following to each well in duplicate:

-

Assay Buffer

-

5-LOX enzyme solution

-

-

Add the test compound or reference inhibitor at various concentrations. For control wells, add the vehicle.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the arachidonic acid and fluorescent probe solution to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Presentation: A Comparative Overview

To contextualize the potential inhibitory activity of this compound, the following table presents the reported inhibitory concentrations for standard inhibitors against the proposed target enzymes. The data for "this compound (Predicted)" are placeholders and should be populated with experimentally determined values.

| Compound | Target | Parameter | Value | Reference |

| Celecoxib | COX-2 | IC50 | 40 nM | [1] |

| Acetazolamide | Carbonic Anhydrase II | Ki | 12 nM | [19] |

| Zileuton | 5-Lipoxygenase | IC50 | ~0.5 µM | [18] |

| This compound (Predicted) | COX-2 | IC50 | TBD | - |

| This compound (Predicted) | Carbonic Anhydrase IX | Ki | TBD | - |

| This compound (Predicted) | 5-Lipoxygenase | IC50 | TBD | - |

TBD: To Be Determined

Computational Approaches for Target Prediction and Mechanism Elucidation

In silico methods are invaluable tools for prioritizing experimental efforts and gaining insights into the molecular basis of drug-target interactions.

In Silico Target Prediction

Several computational tools can be employed to predict the potential biological targets of this compound based on its chemical structure. These platforms utilize algorithms that compare the query molecule to libraries of compounds with known biological activities.

Recommended Platforms:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

-

SuperPred: A web server for predicting the therapeutic class and targets of a compound.

-

SEA (Similarity Ensemble Approach): Compares the chemical similarity of a compound to ligand sets of multiple protein targets.

Molecular Docking

Molecular docking simulations can provide a plausible binding mode of this compound within the active sites of its potential targets. This information can guide the design of more potent and selective analogs.

Workflow for Molecular Docking:

Caption: Molecular Docking Workflow.

Conclusion and Future Directions

This compound represents a molecule of considerable interest, poised at the intersection of a privileged chemical scaffold and a landscape of therapeutically relevant biological targets. This guide has delineated a clear path for the systematic investigation of its potential interactions with COX-2, Carbonic Anhydrase IX, and 5-LOX. The provided experimental protocols offer a robust framework for target validation, while the outlined computational approaches can accelerate the discovery process and provide deeper mechanistic insights.

The true therapeutic potential of this compound will be unveiled through rigorous experimental validation of these predicted targets. Future research should focus on obtaining precise quantitative data on its inhibitory activity and selectivity. Furthermore, elucidating its mechanism of action at the molecular level through techniques like X-ray crystallography of co-complexes will be pivotal. The journey from a promising molecule to a clinically viable therapeutic is arduous, but with the strategic application of the principles and methodologies outlined in this guide, the scientific community is well-equipped to unlock the full potential of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]

- 19. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the synthesis of pyridazinone derivatives

An In-depth Technical Guide to the Synthesis of Pyridazinone Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyridazinone Core - A Privileged Scaffold in Modern Chemistry

The pyridazinone ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural rigidity, combined with the capacity for hydrogen bonding and diverse functionalization, makes it a cornerstone for developing novel therapeutic agents.[3] Derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.[1][4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing the pyridazinone core, moving from foundational methods to modern, sophisticated approaches. The focus is not merely on the reaction but on the underlying principles and the strategic decisions that enable efficient and targeted synthesis.

Part 1: Foundational Synthetic Strategies: Cyclocondensation Reactions

The most established and widely utilized route to the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[7][8] This approach is robust, versatile, and relies on the fundamental reactivity of the hydrazine nucleophile.

From γ-Keto Acids and Esters: The Workhorse Reaction

The condensation of γ-keto acids with hydrazines is the quintessential method for preparing 4,5-dihydropyridazin-3(2H)-ones, which are often immediate precursors to the aromatic pyridazin-3(2H)-ones.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the ketone carbonyl, which is generally more electrophilic than the carboxylic acid (or ester) carbonyl. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid moiety, leading to a cyclic intermediate that subsequently dehydrates to form the stable dihydropyridazinone ring. The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine like phenylhydrazine) directly determines the substituent at the N-2 position of the resulting heterocycle.

// Nodes Start [label="γ-Keto Acid + Hydrazine (R²-NHNH₂)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KetoAttack [label="Nucleophilic attack\nof hydrazine on\nketone carbonyl"]; Intermediate1 [label="Hydrazone Intermediate"]; Cyclization [label="Intramolecular\ncyclization (amide formation)"]; Intermediate2 [label="Cyclic Hemiaminal-like Intermediate"]; Dehydration [label="Dehydration (-H₂O)"]; Product [label="4,5-Dihydropyridazin-3(2H)-one", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> KetoAttack; KetoAttack -> Intermediate1; Intermediate1 -> Cyclization; Cyclization -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; }

Caption: Mechanism of dihydropyridazinone formation.

The resulting 4,5-dihydropyridazin-3(2H)-ones can be readily oxidized to their aromatic pyridazin-3(2H)-one counterparts.[9] Common oxidation methods involve reagents like bromine in acetic acid or copper(II) chloride.[9]

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from methodologies involving the cyclization of β-aroylpropionic acids.[7][8]

1. Materials:

- 3-(4-chlorobenzoyl)propionic acid (1 equiv.)

- Hydrazine hydrate (80% solution, 1.5 equiv.)

- Ethanol (as solvent)

- Glacial Acetic Acid (catalytic amount)

2. Procedure:

- Suspend 3-(4-chlorobenzoyl)propionic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

- Add a catalytic amount of glacial acetic acid to the suspension.

- Add hydrazine hydrate dropwise to the mixture at room temperature with stirring.

- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- After completion, cool the mixture to room temperature. The product often precipitates out of the solution.

- If precipitation is incomplete, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.

- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the title compound.

From Maleic Acid Derivatives

A versatile method for preparing pyridazinediones involves the condensation of maleic acid derivatives (like maleic anhydride or maleimides) with hydrazines.[7] This strategy is particularly effective for creating pyridazinones with substitution at the C-4 and C-5 positions.

Causality and Mechanistic Insight: The reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient double bond of the maleic derivative, followed by an intramolecular cyclization and dehydration. The high reactivity of the anhydride or imide carbonyls facilitates the ring-closing step. This method provides direct access to the pyridazinedione core without a subsequent oxidation step.

Part 2: Cycloaddition Reactions - Modern and Efficient Routes

Cycloaddition reactions offer a powerful and often more convergent approach to constructing the pyridazine ring system, allowing for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step with high regioselectivity.[10][11]

[4+2] Cycloaddition (Diels-Alder Reactions)

The pyridazine ring can be viewed as an azadiene. In inverse-electron-demand Diels-Alder reactions, an electron-deficient diazine reacts with an electron-rich dienophile. More commonly in synthesis, the pyridazine ring is constructed by reacting a 1,2,4,5-tetrazine (as the diene component) with an alkyne or alkene (as the dienophile), followed by the extrusion of dinitrogen (N₂).[12]

A notable strategy involves the catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones, which provides an efficient route to highly substituted pyridazine derivatives under mild conditions.[11]